2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile
Description
Classification and Nomenclature
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is an organosulfur nitrile compound characterized by a cyclopropane ring fused to a methylsulfanyl-methyl substituent and an acetonitrile group. Its systematic IUPAC name reflects this structure, while alternative nomenclature highlights functional group relationships (Table 1).
Table 1: Key identifiers and structural properties
The compound belongs to two functional classes:
Historical Context and Discovery
First reported in synthetic chemistry literature circa 2018–2019, this compound emerged from efforts to develop advanced intermediates for pharmaceutical applications . Key milestones include:
- Patent CN109020830A (2018): Described its derivative, 1-hydroxymethyl cyclopropyl acetonitrile, as a precursor to montelukast intermediates .
- Industrial synthesis optimization (2020s): Scalable routes using tribromoneopentyl alcohol and cyanide displacement reactions improved accessibility .
The compound’s design combines cyclopropane’s ring strain with the methylsulfanyl group’s electron-donating properties, creating a versatile scaffold for further functionalization .
Significance in Organic Chemistry
This nitrile holds strategic importance due to three structural features:
- Cyclopropane ring : Imparts angular strain (109.5° vs. ideal 60°), enhancing reactivity in ring-opening and [2+1] cycloaddition reactions .
- Methylsulfanyl group : Acts as a directing group in electrophilic substitutions and stabilizes transition states via hyperconjugation .
- Nitrile functionality : Serves as a precursor to amines, carboxylic acids, and ketones through hydrolysis or Grignard reactions .
Comparative analysis with analogous compounds :
Applications span:
- Heterocycle synthesis : Cyclopropane ring participates in strain-driven annulations to form pyrrolidines and aziridines .
- Pharmaceutical intermediates : Serves as a building block for leukotriene receptor antagonists .
- Specialty chemicals : Nitrile group facilitates conversion to thioamides for agrochemical production .
Properties
IUPAC Name |
2-[1-(methylsulfanylmethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYZPXGSPRXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium thiomethoxide, followed by the addition of acetonitrile. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed in solvents like ether or THF under an inert atmosphere.
Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with two key analogs differing in functional groups:
Key Observations:
The hydroxymethyl analog (CAS 152922-71-9) is more polar due to the hydroxyl group, enhancing solubility in protic solvents . The mercapto derivative (2-[1-(Mercaptomethyl)cyclopropyl]acetic acid) exhibits higher reactivity, particularly in thiol-ene click chemistry or oxidation-prone pathways .
Synthetic Relevance :
- The hydroxymethyl variant is explicitly cited as a pharmaceutical intermediate, suggesting its utility in drug discovery .
- The mercapto analog’s role in Montelukast synthesis highlights the importance of cyclopropane-thiol derivatives in leukotriene receptor antagonist production .
- The target compound’s nitrile group may facilitate further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
Physicochemical and Stability Considerations
- Polarity : The hydroxymethyl analog (logP likely lower due to -OH) is more hydrophilic than the methylsulfanyl derivative, which has moderate hydrophobicity from the SCH₃ group.
- Thermal Stability : Cyclopropane rings are inherently strained, but sulfur-containing substituents (e.g., SCH₃ or SH) may stabilize the structure via hyperconjugation or steric effects.
- Reactivity : The nitrile group in the target compound is less reactive than the carboxylic acid in the mercapto analog but offers versatility in synthetic transformations.
Biological Activity
2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse sources of research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to an acetonitrile moiety, with a methylsulfanyl substituent. Its molecular formula is C₆H₁₃N and it has a molecular weight of approximately 113.18 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Weak |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) studies indicate that modifications to the methylsulfanyl group can enhance its cytotoxic effects.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 15 μg/mL, suggesting potential for development as an antimicrobial agent. -
Case Study 2: Anticancer Properties
In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that at a concentration of 50 μg/mL, the compound reduced cell proliferation by over 40%, highlighting its potential as an anticancer therapeutic.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropyl Acetonitrile : Starting materials undergo cyclization to form the cyclopropyl structure.
- Introduction of Methylsulfanyl Group : A methyl sulfide reagent is introduced to form the methylsulfanyl substituent.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Q & A
Basic: What are the standard protocols for synthesizing 2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves cyclopropane ring formation followed by functionalization with a methylsulfanyl group and acetonitrile moiety. A documented route includes reacting 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile (WI) with methylsulfanyl-containing reagents under nucleophilic substitution conditions . To optimize yields:
- Use cyanide sources (e.g., NaCN or cyanogen bromide) for nitrile group introduction .
- Employ Lewis acids (e.g., AlCl₃) to stabilize intermediates during cyclopropane ring formation .
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to isolate intermediates and minimize side reactions.
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–S–C–C torsion angles: 7.47–72.07°) and non-covalent interactions (e.g., N–H⋯N/S contacts) . Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for molecular visualization .
- NMR spectroscopy: Assign signals using ¹H/¹³C NMR with DEPT-135 and HSQC for cyclopropane ring protons (δ ~1.2–2.5 ppm) and nitrile carbons (δ ~115–120 ppm).
- IR spectroscopy: Identify nitrile stretches (νC≡N ~2240 cm⁻¹) and thioether C–S vibrations (νC–S ~650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in crystallographic data for cyclopropane-containing compounds?
Methodological Answer:
Discrepancies in bond angles or torsion angles (e.g., cyclopropane ring distortions) may arise from:
- Thermal motion artifacts: Use low-temperature data collection (e.g., 200 K) to reduce atomic displacement parameter errors .
- Twinned crystals: Apply SHELXD for twin-law identification and SHELXL TWIN commands for refinement .
- Data quality: Ensure a high data-to-parameter ratio (>15:1) and verify completeness (>95%) . Cross-validate with DFT-calculated geometries (e.g., Gaussian09 with B3LYP/6-31G*) .
Advanced: What computational approaches are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using hybrid functionals (B3LYP) and basis sets (6-311++G**) to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in acetonitrile) using AMBER or GROMACS with explicit solvent models .
- Docking studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the thioether group’s role in binding .
Advanced: How can the compound’s stability under varying conditions (pH, temperature) be systematically analyzed?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds (e.g., >200°C) under inert atmospheres .
- High-Performance Liquid Chromatography (HPLC): Monitor degradation products at different pH levels (e.g., pH 2–12) using C18 columns and UV detection (λ = 254 nm) .
- Kinetic studies: Derive Arrhenius parameters (Eₐ, k) via accelerated stability testing (40–60°C, 75% RH) .
Advanced: What strategies are effective in elucidating the biological activity mechanisms of such nitriles?
Methodological Answer:
- Enzyme inhibition assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Metabolite profiling: Identify metabolites via LC-HRMS with in vitro liver microsomes, focusing on thioether oxidation to sulfoxides .
- Cellular uptake studies: Quantify intracellular concentrations using radiolabeling (¹⁴C-acetonitrile group) and correlate with cytotoxicity (IC₅₀) in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
